2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 6510-07-2
VCID: VC11409274
InChI: InChI=1S/C19H17N3O2S/c1-13-7-9-15(10-8-13)20-18(24)12-25-19-21-16(11-17(23)22-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.4 g/mol

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

CAS No.: 6510-07-2

Cat. No.: VC11409274

Molecular Formula: C19H17N3O2S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide - 6510-07-2

Specification

CAS No. 6510-07-2
Molecular Formula C19H17N3O2S
Molecular Weight 351.4 g/mol
IUPAC Name N-(4-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H17N3O2S/c1-13-7-9-15(10-8-13)20-18(24)12-25-19-21-16(11-17(23)22-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23)
Standard InChI Key QMUULRPHEYEYEN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Introduction

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound notable for its unique structural features, including a pyrimidine ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is C19H17N3O2SC_{19}H_{17}N_{3}O_{2}S with a molecular weight of approximately 351.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The structural integrity of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide contributes to its chemical reactivity and biological interactions. The compound features:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms that plays a critical role in biological activity.

  • Hydroxyl Group: The presence of the hydroxyl group on the pyrimidine enhances hydrogen bonding capabilities, which can influence its interaction with biological targets.

  • Sulfanyl Group: This group is significant for its role in nucleophilic reactions and contributes to the compound's reactivity.

Synthesis of the Compound

The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrimidine Derivative: Starting from appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

  • Introduction of the Sulfanyl Group: Nucleophilic substitution reactions are employed where thiol groups react with halogenated pyrimidines.

  • Formation of the Acetamide Moiety: Acetylation reactions are performed to introduce the acetamide group, completing the synthesis.

Biological Activity

Research indicates that 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibits significant biological activity, particularly as an enzyme inhibitor or receptor modulator. Its mechanism of action likely involves binding to specific molecular targets, altering cellular pathways that can lead to therapeutic effects.

Potential Applications:

  • Anti-inflammatory Effects: Studies suggest its capability in modulating inflammatory pathways.

  • Anticancer Properties: Preliminary investigations indicate potential efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide, which can provide insights into its unique properties:

Compound NameMolecular FormulaKey Features
2-[4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamideC16H18N2O3SC_{16}H_{18}N_{2}O_{3}SContains an oxo group instead of a hydroxy group
2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamideC15H16N2OC_{15}H_{16}N_{2}OLacks the pyrimidine structure; simpler amide
N-(4-chlorophenyl)-2-(4-hydroxy-6-phenylyrimidin-2-y)sulfanylacetamideC16H17ClN2O2SC_{16}H_{17}ClN_{2}O_{2}SContains a chlorophenyl moiety

The distinct combination of functional groups in 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide may confer unique biological activities compared to its analogs, making it a candidate for further research in drug development.

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